molecular formula C18H17N3O2S B2436226 (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1173548-28-1

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2436226
CAS No.: 1173548-28-1
M. Wt: 339.41
InChI Key: OVZSZRWQIFJRAN-BQYQJAHWSA-N
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Description

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Researchers may examine its efficacy as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide
  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide
  • (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamide

Uniqueness

What sets (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide apart from similar compounds is its specific combination of functional groups and structural features. The presence of both the oxadiazole and thiophene rings, along with the acrylamide moiety, imparts unique chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-6-14(10-13(12)2)11-17-20-21-18(23-17)19-16(22)8-7-15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,19,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSZRWQIFJRAN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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